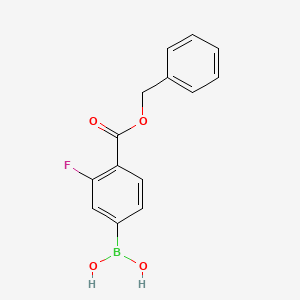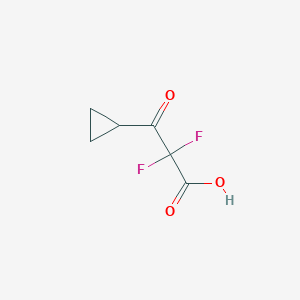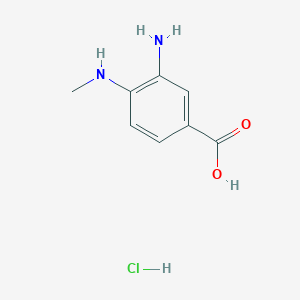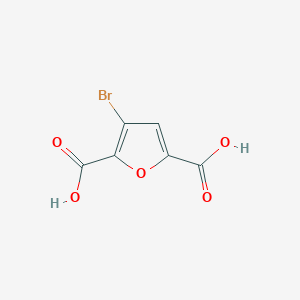
(4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a benzyloxycarbonyl group and a fluorine atom attached to a phenyl ring, making it a versatile molecule in organic synthesis and various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the borylation of aryl halides using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the use of a boronic acid or boronate ester and an aryl halide in the presence of a palladium catalyst and a base, typically under mild conditions.
Industrial Production Methods
Industrial production of boronic acids, including (4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid, often employs scalable methods such as direct borylation of aromatic compounds using transition metal catalysts. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
(4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol derivative.
Reduction: Formation of the corresponding boronate ester.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
Scientific Research Applications
(4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic biological compounds. This interaction is facilitated by the boronic acid moiety, which can form complexes with enzyme residues, nucleic acids, and carbohydrates. These interactions are crucial for its role in enzyme inhibition and molecular recognition .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the benzyloxycarbonyl and fluorine substituents, making it less versatile in certain applications.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a benzyloxycarbonyl group, resulting in different reactivity and applications.
4-(Trifluoromethyl)phenylboronic acid: Features a trifluoromethyl group, which imparts different electronic properties compared to the fluorine atom in (4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid.
Uniqueness
The presence of both the benzyloxycarbonyl group and the fluorine atom in this compound provides unique reactivity and selectivity in various chemical reactions. This makes it a valuable compound for specialized applications in organic synthesis, medicinal chemistry, and material science .
Properties
IUPAC Name |
(3-fluoro-4-phenylmethoxycarbonylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BFO4/c16-13-8-11(15(18)19)6-7-12(13)14(17)20-9-10-4-2-1-3-5-10/h1-8,18-19H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINRKGHJIZBWKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OCC2=CC=CC=C2)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BFO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B1382179.png)


![[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1382183.png)




![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid](/img/structure/B1382196.png)

![2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B1382198.png)
![3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride](/img/structure/B1382199.png)
